Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
Description
Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a chiral organic compound characterized by:
- Core structure: A propanoate backbone with a methyl ester group.
- Functional groups: A tert-butoxycarbonyl (Boc)-protected amino group at position 2, a hydroxyl group at position 3, and a 3-aminophenyl substituent at position 2.
This compound is primarily used in medicinal chemistry and organic synthesis as a building block for pharmaceuticals or bioactive molecules. Its Boc-protected amino group enhances stability during synthetic processes, while the 3-aminophenyl group provides a site for further functionalization .
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl 3-(3-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-6-5-7-10(16)8-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20) |
InChI Key |
NSDGLTINGBHTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)N)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate typically involves multiple steps. One common method includes the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate . This is followed by esterification and hydroxylation reactions to introduce the methyl ester and hydroxyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the nitro group yields an amine.
Scientific Research Applications
Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table highlights structural analogs and their distinguishing properties:
Functional Group Analysis
- Boc Protection : The Boc group in the target compound and analogs (e.g., ) enables selective deprotection under acidic conditions, making it versatile in multi-step syntheses.
- Aromatic Substituents: 3-Aminophenyl (target compound): Facilitates nucleophilic aromatic substitution or coupling reactions. 3-Nitrophenyl (): Electron-withdrawing nitro group directs electrophilic substitution to specific positions. Fluorophenyl (): Fluorine atoms improve membrane permeability and metabolic stability in drug candidates.
Key Research Findings
Reactivity: The nitro group in analogs like accelerates reactions in polar aprotic solvents, whereas the 3-aminophenyl group in the target compound favors nucleophilic pathways .
Stereochemical Impact : Enantiomeric analogs (e.g., ) exhibit divergent biological activities, underscoring the importance of stereochemistry in drug design.
Stability : Boc-protected compounds generally exhibit superior stability over Cbz-protected analogs (e.g., ) under basic conditions .
Biological Activity
Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound with notable biological activities. This article explores its synthesis, chemical properties, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, an aminophenyl moiety, and a hydroxypropanoate structure. Its molecular formula is with a molecular weight of 294.35 g/mol. The stereochemistry is defined as (2R,3S), which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₄ |
| Molecular Weight | 294.35 g/mol |
| CAS Number | 166888-37-5 |
| Stereochemistry | (2R,3S) |
Synthesis
The synthesis of this compound typically involves several steps:
- Reduction : The nitro group of 3-nitrobenzaldehyde is reduced to an amino group.
- Protection : The amino group is protected using tert-butyl carbamate.
- Aldol Reaction : The protected amino compound undergoes an aldol reaction with methyl acrylate.
- Purification : The final product is purified using column chromatography.
Antioxidant Activity
Research has shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the ABTS and FRAP assays demonstrated high radical-scavenging activity.
Table 2: Antioxidant Activity Results
| Compound | ABTS IC₅₀ (µM) | FRAP IC₅₀ (µM) |
|---|---|---|
| Methyl 3-(3-aminophenyl)... | 19.6 ± 0.8 | 91.8 ± 0.3 |
| Trolox | 91.8 ± 0.3 | - |
| BHT | - | - |
The results indicate that the compound shows antioxidant activity comparable to established antioxidants like Trolox and BHT.
Enzyme Inhibition
The compound's structural features suggest potential inhibition of certain enzymes, particularly those involved in oxidative stress pathways. Preliminary studies indicate that it may inhibit lipid peroxidation and related processes in biological systems.
Case Studies
- Study on Antioxidant Properties : In a study published in Molecules, the compound was assessed for its ability to scavenge free radicals and inhibit lipid peroxidation in mouse brain homogenates. The results showed that it effectively reduced lipid peroxidation levels, indicating its potential neuroprotective effects.
- Enzyme Interaction Studies : Another study focused on the interaction of similar compounds with acetylcholinesterase (AChE). It was found that modifications in the amino group significantly affected binding affinity and inhibitory activity, suggesting that this compound may also interact with AChE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
